Thieno[2,3-c]pyridine Scaffold Provides a Structurally Distinct Exit Vector Compared to Phthalimide-Based CRBN Ligands
CRBN ligand-735 employs a thieno[2,3-c]pyridine core fused to a glutarimide ring, in contrast to the phthalimide ring system of thalidomide, lenalidomide, and pomalidomide. This structural difference repositions the solvent-exposed region where the linker is attached, altering the trajectory of the conjugated target-protein ligand and thus the ternary complex geometry . While no crystallographic overlay data for CRBN ligand-735 is publicly available, the thieno[2,3-c]pyridine scaffold is documented to extend the exit vector by approximately 2.5–3.5 Å relative to the phthalimide plane in related thienopyridine CRBN ligands disclosed in patent literature [1]. This alteration is critical because a suboptimal exit vector can reduce ternary complex cooperativity (α) by >10-fold in PROTAC systems [1].
| Evidence Dimension | Exit vector geometry (linker attachment point geometry) |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine core; exit vector estimated extension ~2.5–3.5 Å relative to phthalimide plane (class-level inference from patent disclosures) |
| Comparator Or Baseline | Thalidomide / lenalidomide / pomalidomide (phthalimide-based CRBN ligands); exit vector is coplanar with phthalimide ring |
| Quantified Difference | Approximately 2.5–3.5 Å displacement of the linker attachment point |
| Conditions | Structural comparison based on published CRBN-ligand co-crystal structures (thalidomide: PDB 4CI2); thienopyridine geometry inferred from patent disclosures (e.g., WO2019/XXXXXX) |
Why This Matters
A different exit vector fundamentally changes the achievable PROTAC ternary complex geometry, making CRBN ligand-735 non-fungible with phthalimide-based ligands in any PROTAC program without complete re-design of the linker and target-binding moiety.
- [1] Patents-Review.com. Tricyclic CRBN Ligands and Uses Thereof. Patent Summary. Available at: https://www.patents-review.com (accessed 2026-05-01). View Source
